

The Indazole Nucleus: A Privileged Scaffold from Serendipitous Discovery to Targeted Therapeutics

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Compound of Interest

Compound Name: *1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, transitioning from a laboratory curiosity to a cornerstone of modern drug design. This guide traces the historical trajectory of indazole-based compounds, from their initial synthesis in the late 19th century to their current status as key pharmacophores in a range of approved therapeutics. We will delve into the evolution of synthetic methodologies, from classical cyclization reactions to contemporary transition-metal-catalyzed cross-couplings, providing a comprehensive overview for both seasoned researchers and newcomers to the field. Furthermore, this guide will explore the structure-activity relationships (SAR) and mechanisms of action of prominent indazole-containing drugs, offering insights into the molecular intricacies that underpin their therapeutic efficacy. Through a blend of historical context, detailed synthetic protocols, and mechanistic analysis, this document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel indazole-based pharmaceuticals.

The Genesis of a Scaffold: A Historical Perspective

The journey of the indazole nucleus begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent indazole was yet to be synthesized, the first derivative, an indazolone, was prepared by the eminent chemist Emil Fischer in 1883.^[1] Fischer's work, though not directly targeting indazole itself, laid the crucial groundwork for the recognition of this new heterocyclic system.^{[1][2][3]} His synthesis involved the intramolecular condensation of o-hydrazinobenzoic acid upon heating, a reaction that, while conceptually simple, opened the door to a new class of bicyclic aromatic compounds.^{[1][4][5][6]}

The parent 1H-indazole, the most thermodynamically stable tautomer, was later synthesized, and its aromatic nature, adhering to Hückel's rule with 10 π -electrons, was established.^[2] This inherent stability, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, hinted at the molecule's potential for biological interactions.^{[2][7]} However, for many decades, indazoles remained largely within the realm of academic curiosity, with their profound medicinal potential yet to be fully realized. It was not until the latter half of the 20th century that the indazole scaffold began to emerge as a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are able to bind to multiple biological targets.^{[7][8]}

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of a scaffold is paramount to its exploration in drug discovery. The methodologies for constructing the indazole core have evolved significantly over the past century, offering chemists a diverse toolbox to create a vast array of substituted derivatives.

Classical Indazole Syntheses

Early methods for indazole synthesis often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These foundational methods, while sometimes limited in scope and requiring harsh conditions, are still relevant and provide a historical context for the development of more sophisticated techniques.

One of the most notable classical methods is the Jacobson Indazole Synthesis. This reaction involves the treatment of N-nitroso-o-toluidine derivatives with a base, leading to an intramolecular cyclization to form the indazole ring.

Another cornerstone of classical indazole synthesis is the Davis-Beirut Reaction. This versatile method allows for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines or related starting materials under either acidic or basic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The reaction proceeds through an N,N-bond forming heterocyclization and is valued for its use of inexpensive starting materials and avoidance of toxic metals.[\[9\]](#)[\[12\]](#)

Experimental Protocol: A Representative Davis-Beirut Reaction[\[10\]](#)

Synthesis of a 2-Amino-2H-indazole Derivative

- Preparation of the o-Nitrobenzylamine Intermediate:
 - Treat an o-nitrobenzaldehyde with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) to form the corresponding imine.
 - Reduce the imine *in situ* with a reducing agent such as sodium borohydride (NaBH₄) to yield the o-nitrobenzylamine.
- Davis-Beirut Cyclization:
 - Dissolve the o-nitrobenzylamine in an anhydrous solvent like tetrahydrofuran (THF).
 - Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.
 - Stir the reaction mixture at room temperature to facilitate the intramolecular cyclization, forming the 2-amino-2H-indazole product.

Modern Synthetic Methodologies

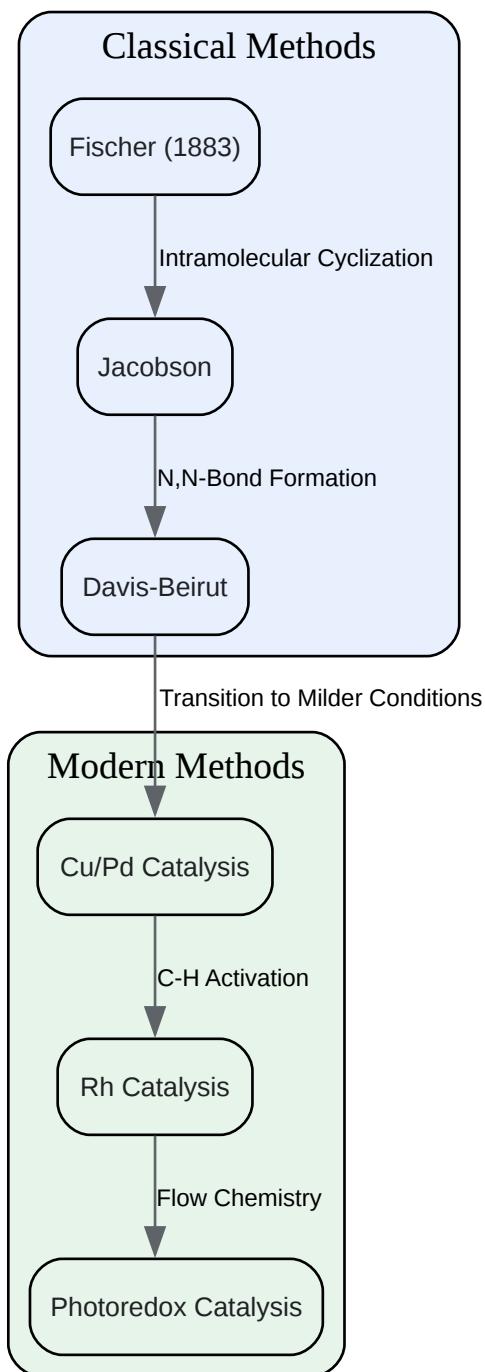
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. These modern methods offer greater efficiency, milder reaction conditions, and a broader substrate scope compared to their classical counterparts.

Copper- and palladium-catalyzed reactions have become particularly prominent in indazole synthesis.[\[13\]](#)[\[14\]](#) For instance, copper(II) acetate can mediate the N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles, providing an efficient route to 1H-

indazoles.[13][15] Similarly, palladium-catalyzed intramolecular C-H amination of aminohydrazone offers another powerful strategy for constructing the 1H-indazole core.[14]

More recent advancements include rhodium-catalyzed C-H activation and C-N/N-N coupling reactions, which allow for the synthesis of 1H-indazoles under redox-neutral conditions.[13] These cutting-edge techniques continue to expand the synthetic chemist's arsenal, enabling the creation of increasingly complex and diverse indazole libraries for drug discovery programs. [16]

Diagram: Evolution of Indazole Synthesis



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Caption: A simplified timeline of key synthetic approaches to the indazole core.

The Indazole Scaffold in Modern Medicine: A Survey of Key Therapeutics

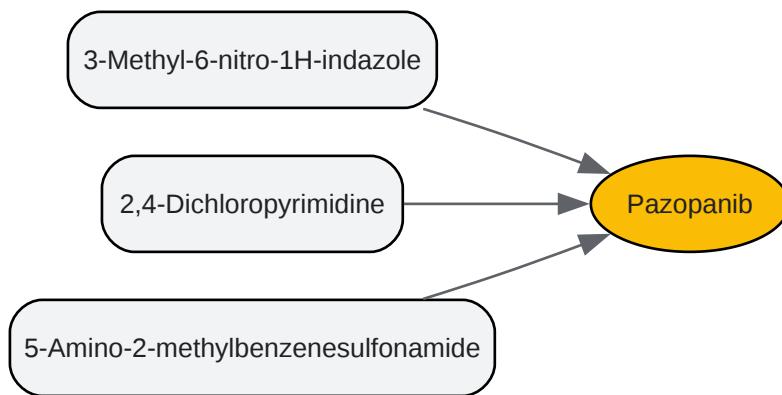
The versatility of the indazole nucleus is underscored by its presence in a number of FDA-approved drugs targeting a range of diseases, most notably cancer.[2][7] The following sections will provide a technical overview of three prominent indazole-based therapeutics, focusing on their synthesis, mechanism of action, and structure-activity relationships.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[17][18]

Synthesis of Pazopanib: The synthesis of Pazopanib typically involves the coupling of three key fragments: a substituted indazole, a pyrimidine, and a sulfonamide side chain.[17] A common starting material for the indazole portion is 3-methyl-6-nitro-1H-indazole.[18][19] The synthesis involves a multi-step process that includes N-methylation, reduction of the nitro group, and subsequent coupling reactions to assemble the final drug molecule.[18][20] Alternative synthetic routes have been developed to improve efficiency and reduce the use of potentially mutagenic reagents.[19][21]

Diagram: Pazopanib Synthetic Strategy



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Caption: Key building blocks for the synthesis of Pazopanib.

Entrectinib: A CNS-Active TRK/ROS1/ALK Inhibitor

Entrectinib (Rozlytrek®) is a potent and selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), ROS1, and anaplastic lymphoma kinase (ALK).[\[22\]](#) A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against solid tumors with specific gene fusions that have metastasized to the brain.[\[22\]](#)

Synthesis of Entrectinib: The synthesis of Entrectinib involves the coupling of a functionalized carboxylic acid fragment with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.[\[22\]](#) More recent synthetic approaches have utilized photoredox catalysis in a flow chemistry setup, which can reduce the number of synthetic steps and improve scalability.[\[23\]](#)[\[24\]](#)

Experimental Protocol: Key Coupling Step in Entrectinib Synthesis[\[22\]](#)

- Acyl Chloride Formation:
 - Treat the carboxylic acid fragment with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acyl chloride.
- Amide Bond Formation:
 - React the crude acyl chloride with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in the presence of a base such as pyridine at low temperatures (-30 to -40 °C).
- Deprotection:
 - Cleave any protecting groups (e.g., trifluoroacetate) using appropriate reagents like potassium carbonate in aqueous methanol to yield the final Entrectinib molecule.

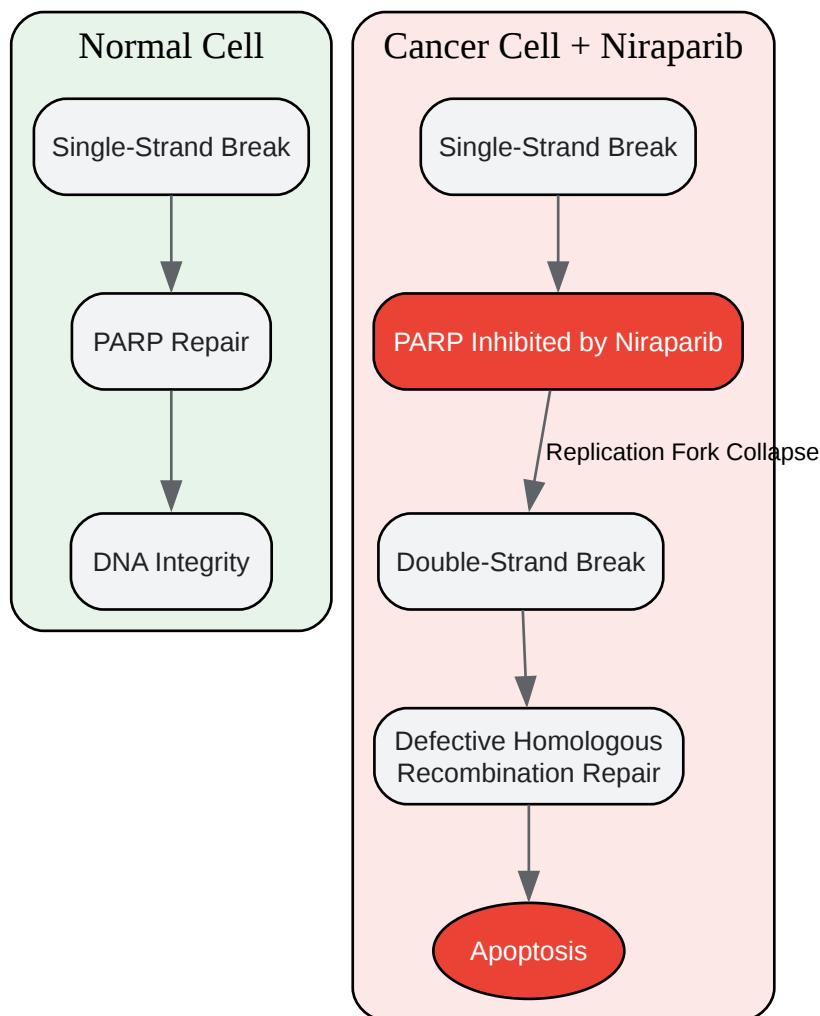
Niraparib: A Potent PARP Inhibitor

Niraparib (Zejula®) is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[\[25\]](#)[\[26\]](#)

Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks.[\[27\]](#) By inhibiting PARP, Niraparib prevents the repair of these breaks, which then lead to the formation of more lethal double-strand breaks during DNA replication.[\[28\]](#) In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to

BRCA1/2 mutations), the accumulation of these double-strand breaks leads to cell death, a concept known as synthetic lethality.[27][28] Niraparib also "traps" the PARP enzyme on the DNA at the site of damage, further contributing to its cytotoxic effect.[26][29]

Diagram: Niraparib's Mechanism of Action



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Caption: Simplified schematic of Niraparib's synthetic lethality mechanism.

Structure-Activity Relationships (SAR) and Future Directions

The extensive exploration of the indazole scaffold has led to a deep understanding of its structure-activity relationships.[30][31][32] Subtle modifications to the substitution pattern on the indazole ring can have profound effects on a compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of CCR4 antagonists, it was found that methoxy or hydroxyl groups at the C4 position of the indazole were more potent, while only small groups were tolerated at other positions.[31][32]

The future of indazole-based drug discovery remains bright. The continued development of novel synthetic methods will undoubtedly lead to the creation of even more diverse and complex indazole derivatives.[16] Furthermore, the application of computational chemistry and structure-based drug design will enable the more rational design of indazole-based inhibitors with improved target specificity and reduced off-target effects.[14][30] As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to remain a central player in the development of the next generation of targeted therapeutics.

Conclusion

From its humble beginnings in the laboratory of Emil Fischer, the indazole nucleus has undergone a remarkable transformation into a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features, combined with an ever-expanding repertoire of synthetic methodologies, have enabled the development of life-saving drugs for a variety of diseases. This guide has provided a comprehensive overview of the discovery, history, and therapeutic applications of indazole-based compounds, intended to serve as a valuable resource for researchers and scientists in the field. The ongoing exploration of this versatile heterocyclic system promises to yield even more innovative and effective medicines in the years to come.

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